

Technical Support Center: (R)-CR8 Trihydrochloride

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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694

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Welcome to the technical support center for **(R)-CR8 trihydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and troubleshooting the potential off-target effects of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary, intended targets of **(R)-CR8 trihydrochloride**?

(R)-CR8 trihydrochloride is a second-generation analog of Roscovitine and is known as a potent inhibitor of several cyclin-dependent kinases (CDKs).[1][2] Its primary on-targets are key regulators of the cell cycle and transcription. The compound shows high potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][3]

Q2: What are the known off-target effects of **(R)-CR8 trihydrochloride**?

Beyond its intended CDK targets, (R)-CR8 has a notable off-target activity. It has been shown to inhibit Casein Kinase 1 (CK1 δ/ϵ) with an IC50 value of 0.4 μ M to 0.6 μ M.[1]

More significantly, (R)-CR8 functions as a "molecular glue" degrader.^{[1][4][5]} Instead of just inhibiting, it induces a new protein-protein interaction. The CDK-bound form of (R)-CR8 presents a solvent-exposed pyridyl moiety that recruits the CUL4 adaptor protein DDB1.^{[4][6]} This action leads to the formation of a complex between CDK12-cyclin K and DDB1, resulting in the ubiquitination and subsequent proteasomal degradation of cyclin K.^{[4][7]} This degradation of cyclin K is a distinct off-target mechanism that is independent of the compound's kinase inhibition activity.^[8]

Q3: My cells are exhibiting higher-than-expected cytotoxicity. Could this be an off-target effect?

Yes, unexpected cytotoxicity could be due to off-target effects. While (R)-CR8 is known to induce apoptosis through its on-target CDK inhibition, the degradation of cyclin K or inhibition of other kinases like CK1 could also contribute to cell death in certain contexts.^{[3][4]}

To troubleshoot this, consider the following:

- **Dose-Response Analysis:** Perform a careful dose-response curve to establish the lowest effective concentration for on-target effects and compare it with the concentration causing toxicity.^[9]
- **Control Compounds:** Use a structurally different inhibitor with the same primary targets to see if it recapitulates the cytotoxic phenotype. If it doesn't, an off-target effect of (R)-CR8 is more likely.^[10]
- **Rescue Experiments:** If the toxicity is suspected to be from an off-target kinase, attempt a rescue by overexpressing a drug-resistant mutant of that kinase.^[9] For the molecular glue effect, it is more complex, but analyzing cyclin K levels via Western blot at various concentrations and time points can correlate degradation with cytotoxicity.

Q4: How can I experimentally determine the selectivity profile of (R)-CR8 in my experimental model?

To comprehensively assess the selectivity and potential off-targets of (R)-CR8, a multi-step approach is recommended:

- **Biochemical Kinase Profiling:** The most direct method is to screen the compound against a large panel of kinases (kinome screening).^{[10][11]} This will provide IC₅₀ values against

hundreds of kinases, revealing any unintended targets. Commercial services are widely available for this.[12]

- Cellular Target Engagement: To confirm that (R)-CR8 is binding to its intended (and unintended) targets within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed. Ligand binding stabilizes proteins, leading to a shift in their melting temperature, which can be detected.[13]
- Pathway Analysis: Use Western blotting to probe the phosphorylation status of downstream substrates of both the intended CDKs and any potential off-target kinases identified in your screen.[9] This confirms that the binding event leads to functional inhibition of the respective pathways.

Quantitative Data: Kinase Inhibition Profile

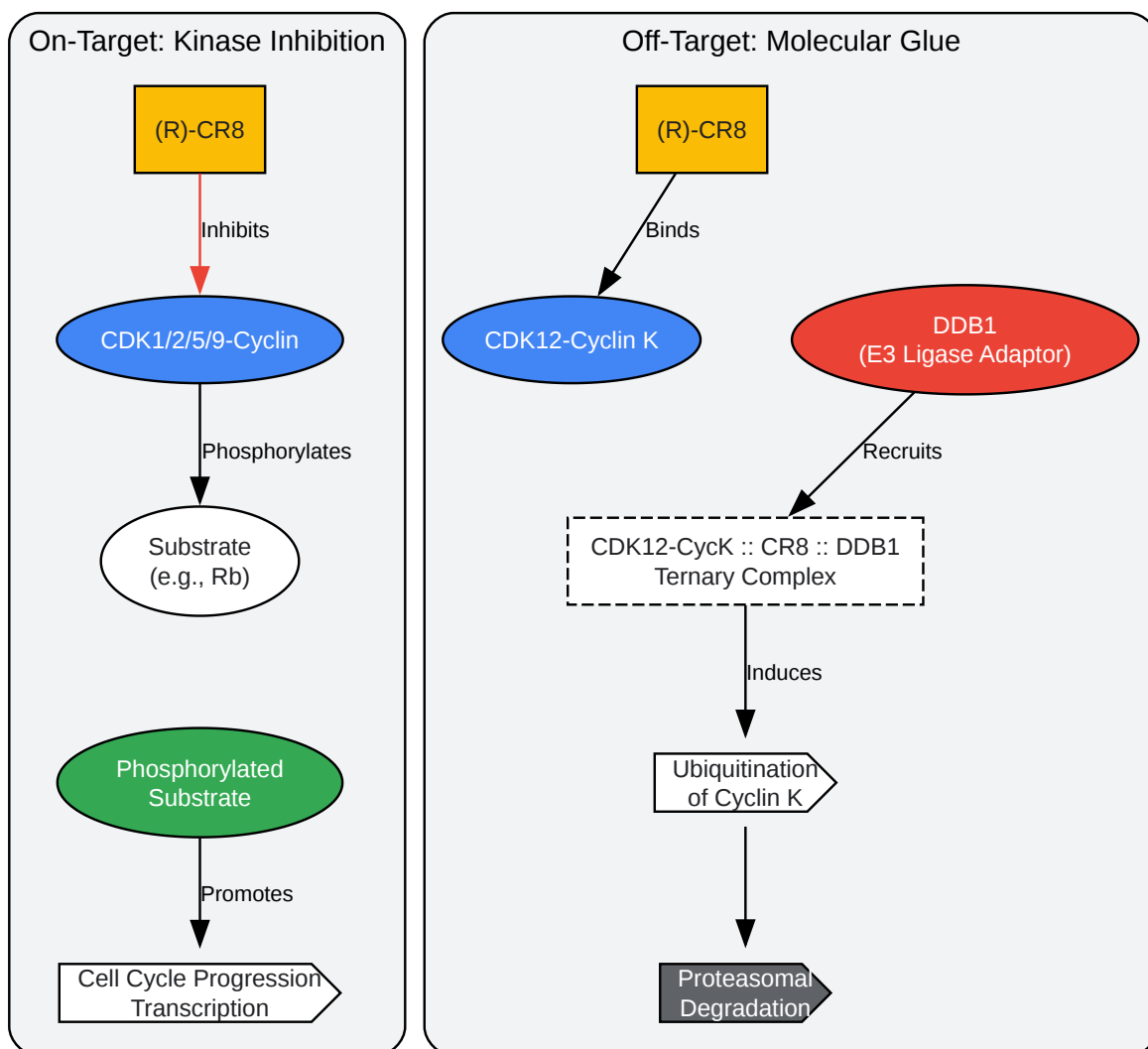
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **(R)-CR8 trihydrochloride** against its primary targets and known off-targets.

Target	IC50 (μM)	Target Class
CDK2/cyclin E	0.041	On-Target
CDK2/cyclin A	0.072	On-Target
CDK1/cyclin B	0.09	On-Target
CDK5/p25	0.11	On-Target
CDK9/cyclin T	0.18	On-Target
CK1δ/ε	0.4	Off-Target
CDK7/cyclin H	1.1	On-Target

Data sourced from multiple references.[1][2][4][6][14]

Visualizations

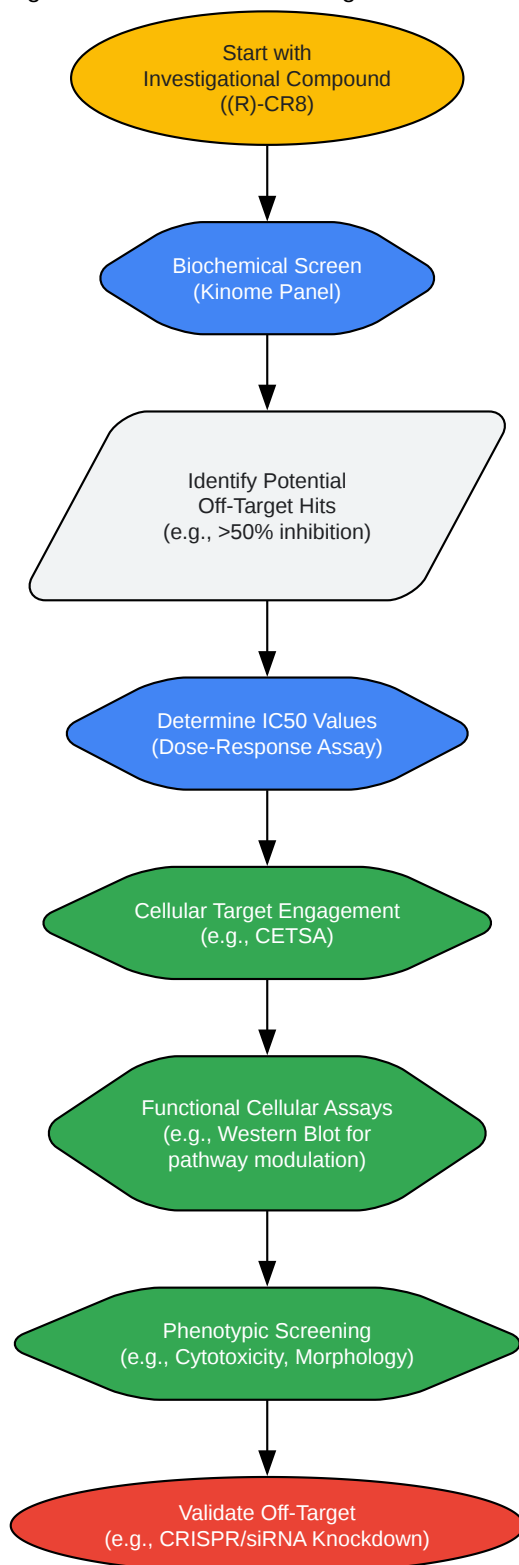
Figure 1. (R)-CR8 Mechanism of Action



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Caption: Dual mechanisms of (R)-CR8.

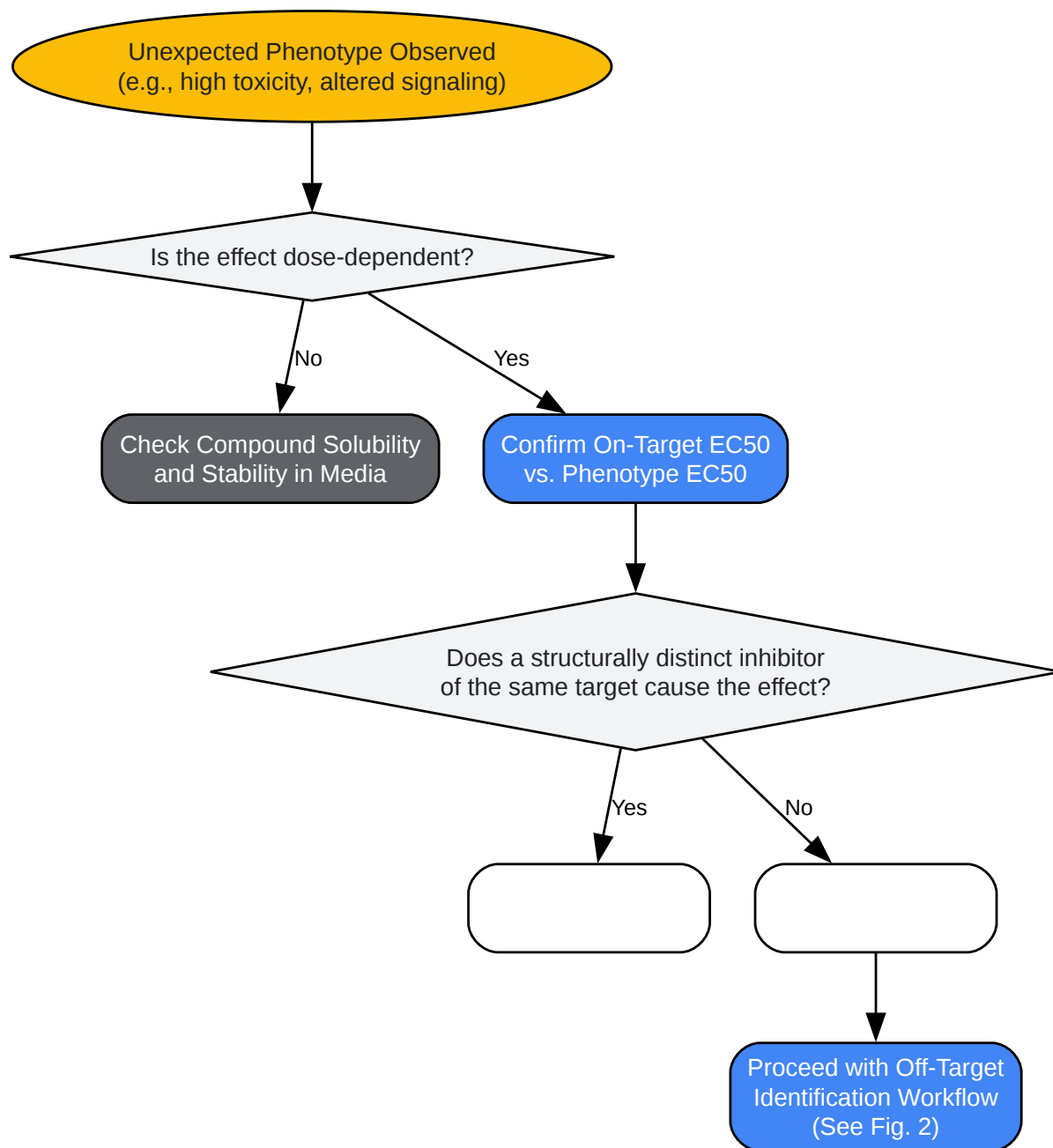
Figure 2. Workflow for Off-Target Identification



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Caption: Systematic workflow for off-target assessment.

Figure 3. Troubleshooting Unexpected Phenotypes



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Caption: Logic diagram for troubleshooting experiments.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of **(R)-CR8 trihydrochloride** against a broad panel of protein kinases.

Principle: This protocol describes a generic luminescence-based assay that measures ATP consumption during the kinase reaction. A decrease in ATP corresponds to higher kinase activity, and inhibition of this process by (R)-CR8 is quantified. Radiometric assays are also a gold standard.^{[15][16]}

Methodology:

- **Compound Preparation:** Prepare a 10 mM stock solution of **(R)-CR8 trihydrochloride** in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
- **Assay Plate Preparation:** In a 384-well plate, add the diluted compound. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase or no ATP).
- **Kinase Reaction:**
 - Add the specific kinase and its corresponding substrate to each well containing the compound or DMSO.
 - Pre-incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
 - Initiate the reaction by adding ATP (typically at its K_m concentration for each specific kinase).
 - Incubate for a defined period (e.g., 1-2 hours) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
- **Signal Detection (Luminescence-based, e.g., Kinase-Glo®):**
 - Add the detection reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

- Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
- Data Analysis:
 - Normalize the data using the high (DMSO) and low (no kinase) controls.
 - Calculate the percent inhibition for each concentration of (R)-CR8.
 - Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement and discover off-target binding of **(R)-CR8 trihydrochloride** in intact cells.[\[13\]](#)

Methodology:

- Cell Culture and Treatment:
 - Culture your cells of interest to ~80% confluency.
 - Treat the cells with **(R)-CR8 trihydrochloride** at a desired concentration (e.g., 10x the IC50 for the primary target) or with a vehicle control (e.g., DMSO).
 - Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
- Heating:
 - Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

- Cell Lysis and Protein Separation:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
 - Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Protein Quantification and Analysis:
 - Carefully collect the supernatant (soluble fraction).
 - Quantify the amount of specific proteins (e.g., CDK2, CDK9, CK1, and other potential targets) in the soluble fraction using Western blotting.
- Data Analysis:
 - For each target protein, plot the band intensity (normalized to the non-heated control) against the temperature for both the vehicle- and drug-treated samples.
 - A shift in the melting curve to a higher temperature in the drug-treated sample indicates that (R)-CR8 binds and stabilizes the protein in the cellular environment.

Protocol 3: Western Blotting for Pathway Modulation

Objective: To confirm functional inhibition of on-target and potential off-target pathways by analyzing the phosphorylation state of key downstream substrates.

Methodology:

- Cell Treatment:
 - Plate cells and allow them to adhere or reach the desired growth phase.
 - Treat cells with a range of concentrations of **(R)-CR8 trihydrochloride** for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
- Lysate Preparation:

- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Normalize protein amounts for all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Antibody Incubation:
 - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Choose antibodies against:
 - On-Target Pathways: Phospho-Rb (Ser807/811) for CDK2/4 activity, Phospho-RNA Polymerase II (Ser2) for CDK9 activity.
 - Off-Target Pathways: Total Cyclin K (to detect degradation), and substrates of other identified off-target kinases.
 - Loading Control: β -actin, GAPDH, or total protein stain.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
 - Image the blot using a digital imager or film.

- Data Analysis:
 - Quantify band intensities using software like ImageJ.
 - Normalize the phospho-protein signal to the total protein or loading control.
 - Compare the phosphorylation levels in treated samples to the vehicle control to determine if (R)-CR8 inhibits the intended pathways and any off-target pathways.

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